molecular formula C11H11NO B3023609 (5-Phenylfuran-2-yl)methanamine CAS No. 39170-18-8

(5-Phenylfuran-2-yl)methanamine

Cat. No.: B3023609
CAS No.: 39170-18-8
M. Wt: 173.21 g/mol
InChI Key: HQHHWOJYOUTZHZ-UHFFFAOYSA-N
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Description

(5-Phenylfuran-2-yl)methanamine is an organic compound that features a furan ring substituted with a phenyl group and an amine group

Biochemical Analysis

Biochemical Properties

(5-Phenylfuran-2-yl)methanamine has been found to interact with SIRT2, a protein that plays a crucial role in various biochemical reactions . The nature of this interaction involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its interaction with SIRT2. SIRT2 has been implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . Therefore, the compound’s influence on cell function could potentially impact these areas.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SIRT2. The compound has been found to inhibit SIRT2 activity, which could potentially lead to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-phenylfuran-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylmethanamine and furan derivatives.

    Reductive Amination: The key step involves the reductive amination of a furan aldehyde with phenylmethanamine.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and purification would apply. This includes optimizing reaction conditions for yield and purity, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-phenylfuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5-phenylfuran-2-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

    (5-Phenylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (5-Phenylfuran-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

    (5-Phenylfuran-2-yl)amine: Lacks the methylene bridge between the furan ring and the amine group.

Uniqueness: (5-phenylfuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SIRT2 with high potency and better water solubility compared to other inhibitors makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

(5-phenylfuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHHWOJYOUTZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310365
Record name 5-Phenyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39170-18-8
Record name 5-Phenyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39170-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Phenylfuran-2-yl)methanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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